VE-821

概要

説明

VE-821 is a potent and selective inhibitor of the protein kinase ATR (Ataxia Telangiectasia and Rad3-related). ATR is a key regulator of the cellular response to DNA damage and replication stress. This compound has gained significant attention in the field of cancer research due to its ability to sensitize cancer cells to DNA-damaging agents and radiation therapy .

科学的研究の応用

VE-821 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of ATR in DNA damage response and replication stress.

Biology: It is employed in cell biology studies to investigate the effects of ATR inhibition on cell cycle progression and apoptosis.

Medicine: this compound is being explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents and radiation therapy.

Industry: this compound is used in the development of new cancer therapies and as a reference compound in drug discovery

作用機序

VE-821は、DNA損傷応答に関与する重要なタンパク質キナーゼであるATRを選択的に阻害することにより、その効果を発揮します。ATRの活性化は、複製ストレスとDNA損傷によって引き起こされ、Chk1などの下流標的のリン酸化につながります。this compoundはATRを阻害することにより、DNA損傷応答を破壊し、癌細胞がDNA損傷剤と放射線に対してより感受性が高くなります。 これは、細胞死の増加と腫瘍増殖の減少につながります .

類似化合物:

VX-970: this compoundと同様の特性を持つ別のATR阻害剤。

AZD6738: 癌研究で使用されている強力なATR阻害剤。

ベルゾセルチブ: 癌治療の臨床試験中のATR阻害剤

比較: this compoundは、ATRに対する高い選択性と、幅広いDNA損傷剤に対する癌細胞の感受性を高める能力においてユニークです。 他のATR阻害剤と比較して、this compoundは遺伝毒性剤と放射線との強力な相乗効果を示しており、癌研究において貴重なツールとなっています .

生化学分析

Biochemical Properties

VE-821 specifically inhibits ATR, revealing low cross-reactivity against the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), phosphoinositol 3-kinase-γ (PI3K) and the related PIKKs ATM . It interacts with these enzymes and proteins, affecting their function and altering the biochemical reactions they are involved in .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to radiosensitize MOLT-4 cells, a type of T-lymphocyte leukemic cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits ATR, leading to a decrease in the phosphorylation of H2AX, a marker of DNA damage . This inhibition can lead to changes in gene expression and can affect the activity of other enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can potentiate metabolic disruption induced by irradiation and affect the response to irradiation-induced oxidative stress .

Metabolic Pathways

This compound is involved in the DNA damage response pathway, where it interacts with the ATR enzyme

準備方法

合成経路と反応条件: VE-821の合成は、市販の出発物質から始まる複数の工程を伴います反応条件は通常、高い収率と純度を実現するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、自動反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、一貫性とスケーラビリティが確保されます .

化学反応の分析

反応の種類: VE-821は、次を含むさまざまな化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を修飾して、その化学的性質を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換はさまざまな官能基を導入することができます .

4. 科学研究の応用

This compoundは、次を含む幅広い科学研究の応用範囲を持っています。

化学: this compoundは、DNA損傷応答と複製ストレスにおけるATRの役割を研究するためのツール化合物として使用されます。

生物学: ATR阻害が細胞周期の進行とアポトーシスに与える影響を調査するために、細胞生物学的研究で使用されています。

医学: this compoundは、特にDNA損傷剤と放射線療法と組み合わせて、癌治療における潜在的な治療薬として研究されています。

類似化合物との比較

VX-970: Another ATR inhibitor with similar properties to VE-821.

AZD6738: A potent ATR inhibitor used in cancer research.

Berzosertib: An ATR inhibitor in clinical trials for cancer therapy

Comparison: this compound is unique in its high selectivity for ATR and its ability to sensitize cancer cells to a wide range of DNA-damaging agents. Compared to other ATR inhibitors, this compound has shown strong synergy with genotoxic agents and radiation, making it a valuable tool in cancer research .

生物活性

VE-821, a selective ATP-competitive inhibitor of ATR (Ataxia Telangiectasia and Rad3-related protein), has garnered attention in cancer research for its ability to sensitize various cancer cells to DNA-damaging agents. This article provides an overview of the biological activity of this compound, highlighting its mechanisms, effects on different cancer types, and relevant case studies.

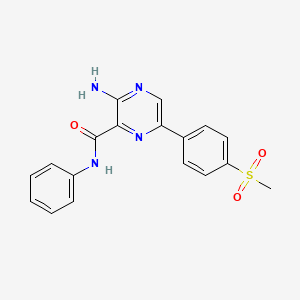

- Chemical Name : 3-Amino-6-[4-(methlsulfonyl)phenyl]-N-phenyl-2-pyrazinecarboxamide

- CAS Number : 1232410-49-9

- Ki Value : 13 nM (high affinity)

- Selectivity : Over 75-fold selectivity for ATR compared to related kinases (e.g., mTOR, DNA-PK) .

This compound inhibits the ATR signaling pathway, which is crucial for the cellular response to DNA damage. By blocking this pathway, this compound:

- Disables Checkpoints : It abrogates the S-phase replication elongation checkpoint and the replication origin-firing checkpoint, allowing cells to progress through the cell cycle despite DNA damage .

- Induces Apoptosis : The inhibition of ATR leads to increased levels of phosphorylated γH2AX, a marker of DNA double-strand breaks, indicating enhanced apoptosis in cancer cells .

- Enhances Chemosensitivity : this compound has been shown to sensitize cancer cells to various chemotherapeutic agents, including gemcitabine and cisplatin, by reversing DNA damage repair mechanisms .

Biological Activity in Cancer Types

This compound's efficacy has been studied across several cancer types:

1. Pancreatic Cancer

This compound significantly enhances the sensitivity of pancreatic cancer cells (e.g., MiaPaCa-2) to gemcitabine and radiation therapy. This combination treatment leads to increased apoptosis and reduced tumor growth in preclinical models .

2. Gastric Cancer

In gastric cancer cell lines, this compound not only sensitizes cells to cisplatin but also reverses STAT3 activation induced by cisplatin treatment. This suggests a potential therapeutic strategy for patients resistant to conventional chemotherapy .

3. Colorectal Cancer

This compound induces cell death in colorectal cancer cell lines in vitro and enhances the efficacy of DNA-damaging anticancer agents .

4. Ovarian and Lung Cancer

Research indicates that this compound can increase chemosensitivity in ovarian and lung cancer models by targeting the ATR-mediated DNA damage response .

Case Studies and Research Findings

Several studies have demonstrated this compound's potential as a therapeutic agent:

特性

IUPAC Name |

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIHHZKTCSNTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679574 | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232410-49-9 | |

| Record name | VE-821 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VE-821 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

A: VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. []

A: While the exact binding mode is not fully elucidated in the provided research, this compound likely occupies the ATP-binding pocket of ATR, preventing its kinase activity. []

A: Inhibiting ATR with this compound disrupts the DNA damage response (DDR) pathway. This leads to abrogation of the S and G2/M cell cycle checkpoints, impaired homologous recombination repair (HRR), and increased DNA damage accumulation, ultimately leading to cell death. [, , , ]

ANone: This information is not directly provided in the research excerpts.

ANone: No, the provided research excerpts do not include spectroscopic data for this compound.

ANone: The provided research primarily focuses on the biological activity of this compound. It does not delve into its material compatibility or stability under various environmental conditions beyond standard cell culture and in vivo models.

ANone: No, this compound functions as an enzyme inhibitor and does not display inherent catalytic properties. It exerts its effects by binding to ATR kinase and preventing its catalytic activity.

ANone: The research excerpts do not delve into specific SAR studies for this compound.

ANone: The provided research primarily focuses on this compound's biological activity and does not provide details on its formulation strategies.

ANone: The provided research focuses on the pre-clinical investigation of this compound and does not include information about SHE regulations.

ANone: Detailed ADME data for this compound is not provided in the research excerpts.

A: this compound demonstrated pre-clinical efficacy in a variety of cancer cell lines, including multiple myeloma, pancreatic cancer, chondrosarcoma, neuroblastoma, colon cancer, and ovarian cancer. [, , , , , , , , , , ]

A: Yes, this compound has shown efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia and ovarian cancer. [, ]

A: this compound has been shown to abrogate radiation-induced G2/M arrest, prevent G1 arrest caused by DNA damage, and potentially cause mitotic catastrophe in certain contexts. [, , , ]

A: What are the known mechanisms of resistance to this compound?

ANone: The research primarily focuses on this compound's synergistic potential with other agents and doesn't extensively explore its cross-resistance profile with other drug classes.

A: While one study mentions that this compound demonstrated selective toxicity towards cancer cells compared to normal cells, [] detailed toxicology data is not provided in the research excerpts.

ANone: The research primarily focuses on this compound's biological activity and does not explore specific drug delivery strategies.

ANone: Several potential biomarkers of sensitivity to this compound have been explored, including:

- MYCN amplification: MYCN-amplified neuroblastoma cell lines displayed increased sensitivity to this compound. [, , ]

- ATM protein expression: Low ATM protein levels were associated with greater sensitivity to this compound in neuroblastoma cell lines. [, , ]

- Replication stress: High levels of replication stress, as determined by markers like pRPASer4/8 and γH2AX, were associated with greater sensitivity to this compound. []

- RAD51, TopBP1, and APOBEC3B expression: Low protein levels of these factors were associated with increased this compound sensitivity in ovarian cancer cell lines. []

- TP53 status: While not always consistent, p53 deficiency was suggested to potentially enhance sensitivity to this compound, particularly in combination therapies and in the context of high replicative stress. [, , , , , , ]

ANone: The research excerpts do not provide detailed information on the specific analytical methods employed for this compound characterization and quantification.

ANone: The provided research focuses on the therapeutic potential of this compound and does not delve into its environmental impact or degradation pathways.

ANone: No, the research excerpts do not provide information regarding the dissolution and solubility of this compound.

ANone: Specifics on analytical method validation are not detailed in the provided research excerpts.

ANone: The research excerpts primarily focus on pre-clinical investigations and do not discuss details regarding the quality control and assurance of this compound.

ANone: The provided research does not explore the immunogenicity or potential immunological responses associated with this compound.

ANone: The research excerpts do not provide information about drug-transporter interactions involving this compound.

ANone: The provided research does not cover the interactions of this compound with drug-metabolizing enzymes.

ANone: The research excerpts focus on this compound's activity in biological systems but do not provide details on its biodegradability or long-term biocompatibility.

ANone: The provided research does not discuss recycling or waste management strategies for this compound.

A: While not explicitly stated, the research likely relied on standard cell culture facilities, molecular biology techniques (e.g., Western blotting, immunofluorescence, flow cytometry), and in vivo xenograft models. Access to chemical libraries for screening purposes is also implied. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。